
4-メトキシキノリン-7-ボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinoline-7-boronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The linear formula of 4-Methoxyquinoline-7-boronic acid, pinacol ester is C16H20BNO3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
Boronic esters, including pinacol boronic esters, are usually bench-stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .科学的研究の応用
触媒的プロト脱ボロン化
4-メトキシキノリン-7-ボロン酸ピナコールエステルなどのピナコールボロン酸エステルは、有機合成において非常に貴重なビルディングブロックです . それらは、1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化に使用されます . このプロセスは、以前は知られていなかった貴重な変換である形式的なアンチマルコフニコフアルケンヒドロメチル化に不可欠です .
不斉合成
4-メトキシキノリン-7-ボロン酸ピナコールエステルを含む有機ホウ素化合物は、不斉合成において非常に有用です . それらは、高いエナンチオ選択性でさまざまな分子の広範なアレイへのアクセスを提供します . これは、立体異性体中心での新しいC–C、C–O、C–N、C–X、またはC–H結合の形成に特に役立ちます .
鈴木・宮浦カップリング
鈴木・宮浦カップリングは、有機ホウ素化合物の最も重要な用途の1つです . 4-メトキシキノリン-7-ボロン酸ピナコールエステルは、さまざまなアリールヨージドの鈴木・宮浦カップリングにおける基質として使用できます .
スルフィンアミド誘導体の調製
フェニルボロン酸ピナコールエステルは、ジエチルアミノスルホリル三フッ化物(DAST)およびトリフルオロホウ酸フェニルカリウムと反応させることにより、スルフィンアミド誘導体を調製するために使用できます .
天然物の全合成
4-メトキシキノリン-7-ボロン酸ピナコールエステルなどのボロン酸エステルは、天然物の全合成に使用されます . たとえば、それらは天然物フォストレシンの全合成に使用されます .
立体特異的変換
ボロン酸エステルは、2級および3級ボロン酸エステルの他の官能基および基への立体特異的変換に使用されます . これは、立体異性体中心での新しいC–C、C–O、C–N、C–X、またはC–H結合の形成に特に役立ちます .
将来の方向性
The Suzuki–Miyaura coupling reaction, which uses boronic esters, is a significant area of research in organic chemistry . Future directions could involve developing more efficient and diverse methods for the synthesis and application of boronic esters, including 4-Methoxyquinoline-7-boronic acid, pinacol ester.
作用機序
Target of Action
The primary target of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 4-Methoxyquinoline-7-boronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 4-Methoxyquinoline-7-boronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron compounds, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The pharmacokinetics of 4-Methoxyquinoline-7-boronic acid, pinacol ester It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron compounds .
Action Environment
The action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can maintain its efficacy and stability under a wide range of environmental conditions .
特性
IUPAC Name |
4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVQENTQWYBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
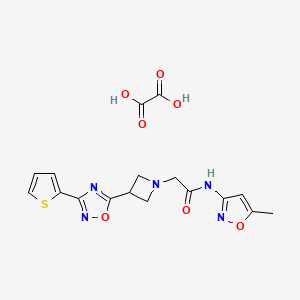
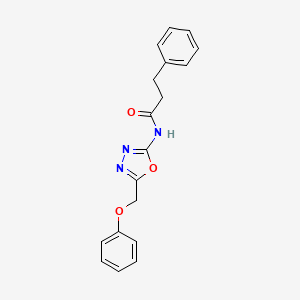
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2580413.png)
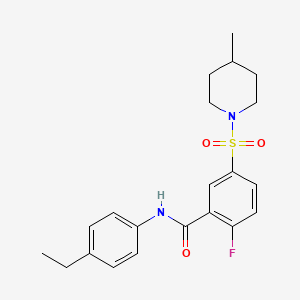


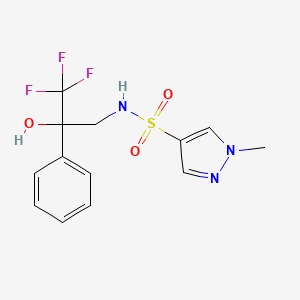
![4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2580419.png)
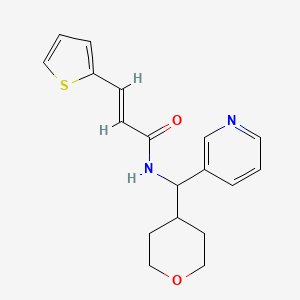
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)
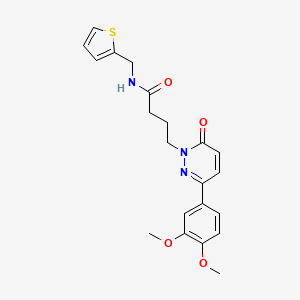
![ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2580424.png)
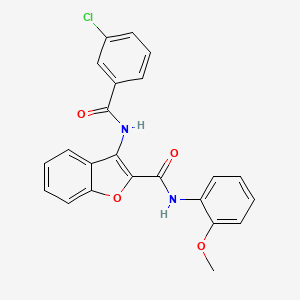
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)
